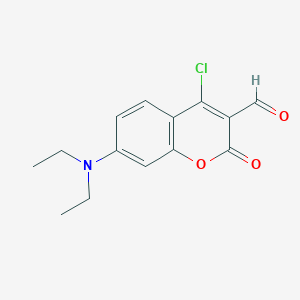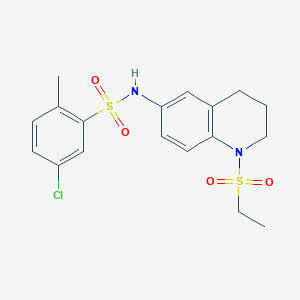
5-氯-N-(1-(乙基磺酰基)-1,2,3,4-四氢喹啉-6-基)-2-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide is a synthetic compound characterized by its complex molecular structure featuring chloro, ethylsulfonyl, tetrahydroquinoline, and methylbenzenesulfonamide functional groups. This compound is significant due to its varied applications in chemical, biological, and pharmaceutical research.
科学研究应用
This compound has broad applications in:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Potential role in studying cell signaling pathways due to its structural features.
Medicine: Investigated for its pharmacological properties, including possible antimicrobial or anti-inflammatory effects.
Industry: Applications in material science and chemical synthesis processes due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the construction of the 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline core. This is typically achieved through a Friedländer quinoline synthesis, involving the cyclocondensation of 2-aminobenzaldehyde with an appropriate ketone under acidic conditions. The intermediate is then further functionalized by introducing the chloro group and the methylbenzenesulfonamide moiety through electrophilic substitution reactions. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in achieving high yields and purity.
Industrial Production Methods: Industrial synthesis follows similar routes but on a larger scale, often employing continuous flow reactors for enhanced control over reaction parameters and efficiency. Optimization of solvents, reagents, and catalysts is crucial for large-scale production to ensure cost-effectiveness and sustainability.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidative transformations, especially at the ethylsulfonyl group, leading to sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide moiety, possibly converting it into an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly involving the chloro group and the benzenesulfonamide ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and nucleophiles like amines and thiols for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents (e.g., dimethylformamide), and catalysts (e.g., palladium catalysts for coupling reactions).
Major Products Formed: Oxidative reactions yield sulfone derivatives, while reductions can produce amine-substituted products. Substitution reactions typically lead to various substituted sulfonamides and quinoline derivatives, which can be further analyzed and utilized in different applications.
作用机制
The mechanism by which this compound exerts its effects, particularly in biological systems, involves interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and sulfonamide groups are particularly important for binding interactions, influencing biological activity. Molecular pathways often involve inhibition or activation of enzymatic processes, affecting cellular functions and signaling.
相似化合物的比较
When compared to other sulfonamide and quinoline derivatives:
5-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide: lacks the ethyl group, potentially altering its reactivity and biological activity.
5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide: has a bromo group instead of chloro, which can significantly change its chemical properties and interactions.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide: without the chloro group might exhibit different reactivity profiles and biological activities.
These comparisons highlight the uniqueness of the chloro and ethylsulfonyl groups in enhancing the compound’s distinct chemical and biological properties.
Hope this helps! Anything else you’re curious about?
属性
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-11-16(8-9-17(14)21)20-27(24,25)18-12-15(19)7-6-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJMSZDOBOLJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
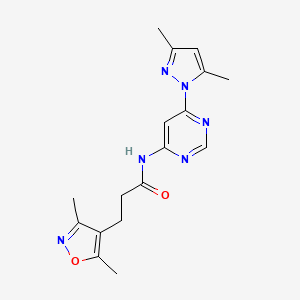
![ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563566.png)

![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)
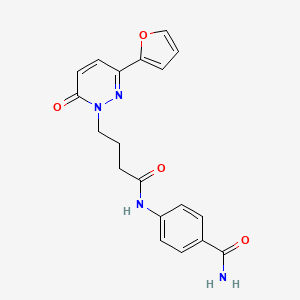
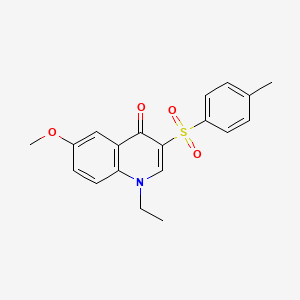
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B2563576.png)
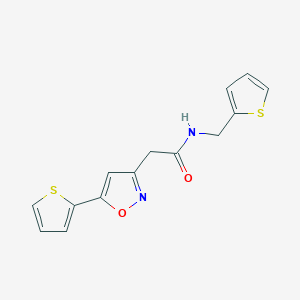
![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2563578.png)
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)
![4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2563581.png)
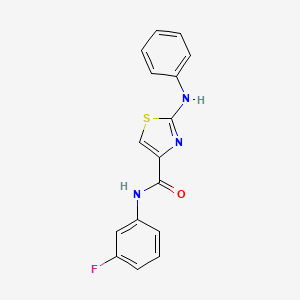
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2563585.png)
